molecular formula C8H7N5 B14711439 1H-1,2,4-Triazole, 3-(2-pyridylmethylene)amino- CAS No. 23129-85-3

1H-1,2,4-Triazole, 3-(2-pyridylmethylene)amino-

Cat. No.: B14711439
CAS No.: 23129-85-3
M. Wt: 173.17 g/mol
InChI Key: AEALGZNZNJEHKA-BJMVGYQFSA-N
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Description

1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is a heterocyclic compound that features both pyridine and triazole rings These structures are known for their significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine typically involves the reaction of pyridine derivatives with triazole precursors. One common method includes the cyclization of N-(2-pyridyl)amidines under oxidative conditions. For instance, oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide can be used . Another approach involves the use of iodine and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C-C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above can be adapted for industrial purposes, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: mCPBA, sodium hypochlorite, lead tetraacetate, manganese dioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Trimethylsilyl cyanide, iodine, TBHP.

Major Products Formed:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine involves its interaction with specific molecular targets. For example, in enzyme inhibition, the nitrogen atoms of the triazole ring can bind to the iron in the heme moiety of cytochrome P450 enzymes, disrupting their function . Additionally, the compound can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

  • 1,2,3-Triazole derivatives
  • 1,2,4-Triazole derivatives
  • Imidazole derivatives
  • Pyrazole derivatives
  • Thiazole derivatives

Uniqueness: 1-Pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine is unique due to its dual presence of pyridine and triazole rings, which confer distinct chemical and biological properties. This duality allows for versatile interactions with biological targets and enhances its potential as a pharmacophore in drug design .

Properties

CAS No.

23129-85-3

Molecular Formula

C8H7N5

Molecular Weight

173.17 g/mol

IUPAC Name

(E)-1-pyridin-2-yl-N-(1H-1,2,4-triazol-5-yl)methanimine

InChI

InChI=1S/C8H7N5/c1-2-4-9-7(3-1)5-10-8-11-6-12-13-8/h1-6H,(H,11,12,13)/b10-5+

InChI Key

AEALGZNZNJEHKA-BJMVGYQFSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/C2=NC=NN2

Canonical SMILES

C1=CC=NC(=C1)C=NC2=NC=NN2

Origin of Product

United States

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